molecular formula C10H19N3 B6362291 5-(2-Methylpiperazin-1-yl)pentanenitrile CAS No. 1240570-28-8

5-(2-Methylpiperazin-1-yl)pentanenitrile

Cat. No.: B6362291
CAS No.: 1240570-28-8
M. Wt: 181.28 g/mol
InChI Key: VJEGSJWRZQEKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylpiperazin-1-yl)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted with a 2-methylpiperazine group. Nitriles (RC≡N) are versatile in organic synthesis and pharmaceutical applications due to their reactivity and ability to act as precursors for amines, carboxylic acids, and heterocycles.

Properties

IUPAC Name

5-(2-methylpiperazin-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-10-9-12-6-8-13(10)7-4-2-3-5-11/h10,12H,2-4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEGSJWRZQEKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294305
Record name 2-Methyl-1-piperazinepentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240570-28-8
Record name 2-Methyl-1-piperazinepentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240570-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-piperazinepentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpiperazin-1-yl)pentanenitrile typically involves the reaction of 2-methylpiperazine with a suitable nitrile precursor. One common method is the nucleophilic substitution reaction where 2-methylpiperazine reacts with 5-bromopentanenitrile under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Methylpiperazin-1-yl)pentanenitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpiperazin-1-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or amides.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-Methylpiperazin-1-yl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpiperazin-1-yl)pentanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Functional Group Variations

The substituent on the pentanenitrile backbone significantly alters chemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications Source/Evidence
5-(2-Methylpiperazin-1-yl)pentanenitrile 2-Methylpiperazine C₁₀H₁₇N₃ 179.26 g/mol Potential pharmaceutical intermediate Synthetic (hypothesized)
5-(Methylthio)-pentanenitrile Methylthio (-SCH₃) C₆H₁₁NS 129.22 g/mol Odorant in rapeseed oil; plant defense Plant-derived
5-Hydroxy-2-((triethylsilyl)methylene)pentanenitrile Hydroxy and silyl groups C₁₃H₂₅NOSi 255.43 g/mol Synthetic intermediate in hydrocyanation Synthetic
5-[(2-Methyl-4-oxo-8-propyl-4H-1-benzopyran-7-yl)oxy]pentanenitrile Benzopyran-oxy group C₁₈H₂₁NO₃ 299.36 g/mol Likely bioactive (structure suggests kinase inhibition potential) Synthetic

Thermal Stability and Reactivity

Thermal processing (e.g., seed roasting at 140–180°C) shifts glucosinolate degradation toward nitriles rather than isothiocyanates, as seen in 5-(methylthio)-pentanenitrile formation . For 5-(2-Methylpiperazin-1-yl)pentanenitrile, the piperazine ring’s stability under similar conditions is untested but could be inferred from related piperazine derivatives, which generally decompose above 200°C.

Plant-Derived Nitriles

5-(Methylthio)-pentanenitrile and analogs are critical odorants in cold-pressed oils, with concentrations rising from 0.26 mg/kg to >267 mg/kg after seed roasting . Their role in plant defense against herbivores is also documented, as nitriles can deter pests more effectively than isothiocyanates in some Brassica species .

Biological Activity

5-(2-Methylpiperazin-1-yl)pentanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring, which is known for its versatility in medicinal chemistry. The presence of the pentanenitrile moiety contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that 5-(2-Methylpiperazin-1-yl)pentanenitrile exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of 5-(2-Methylpiperazin-1-yl)pentanenitrile. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with the compound led to a significant reduction in cell viability in breast cancer cells, indicating its potential as a chemotherapeutic agent.

The biological activity of 5-(2-Methylpiperazin-1-yl)pentanenitrile is thought to be mediated through its interaction with specific receptors and enzymes:

  • Receptor Modulation : The piperazine ring can interact with neurotransmitter receptors, potentially influencing signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, leading to reduced growth and increased apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of 5-(2-Methylpiperazin-1-yl)pentanenitrile involved testing against multi-drug resistant strains of bacteria. Results indicated that the compound displayed significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Methicillin32
Escherichia coli16Ciprofloxacin64

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that at concentrations of 10 µM and above, there was a marked decrease in cell viability after 48 hours of exposure.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71570
HeLa2065

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.